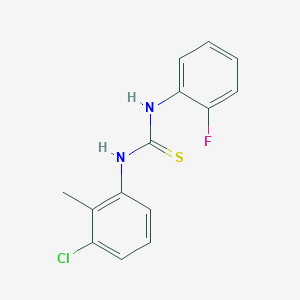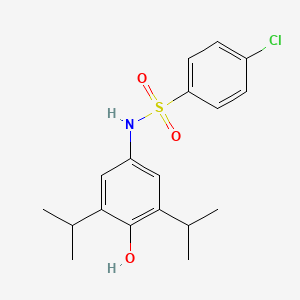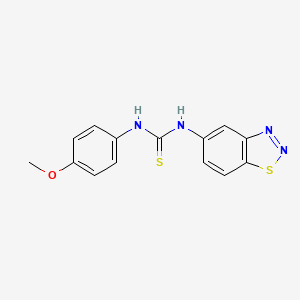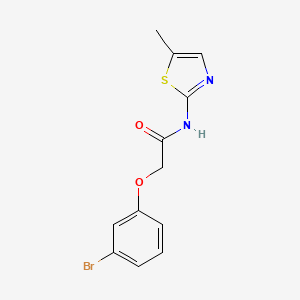
(2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine, also known as ASB-136, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to a class of molecules called phenethylamines, which are known for their psychoactive properties. However, ASB-136 has been studied for its non-psychoactive properties and has shown promising results in scientific research.
Wirkmechanismus
The exact mechanism of action of (2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine is not yet fully understood. However, it is believed to work by modulating certain receptors in the brain and body. Specifically, this compound has been shown to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to have anti-inflammatory properties, which may be beneficial in treating diseases such as arthritis and multiple sclerosis. Additionally, this compound has been shown to have neuroprotective properties and may be useful in treating neurodegenerative diseases. Finally, this compound has been shown to have anticancer properties and may be useful in treating various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a useful tool for studying its potential therapeutic applications. Additionally, this compound has shown promising results in preclinical studies, which suggests that it may be a useful compound for further research. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for research on (2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine. One area of research is to further study its potential therapeutic applications in treating neurodegenerative diseases and cancer. Additionally, more research is needed to understand its mechanism of action and how it interacts with various receptors in the brain and body. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in humans, which will be necessary for its eventual clinical use.
Synthesemethoden
The synthesis of (2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of a precursor molecule, which is then reacted with other reagents to form this compound. The synthesis process is time-consuming and requires careful attention to detail to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in treating cancer and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxy-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-16(20-2)10-9-15(18(13)22-4)12-19-11-14-7-5-6-8-17(14)21-3/h5-10,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTNYWPMKVVXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)

![N-{[(4-fluorophenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B5848111.png)

![N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5848130.png)



![N'-{[(2-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848149.png)
![3-(4-fluorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide](/img/structure/B5848154.png)

